2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide 2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 852367-50-1
VCID: VC4699288
InChI: InChI=1S/C15H12N2O2S/c18-14(15(19)17-8-10-4-3-7-20-10)12-9-16-13-6-2-1-5-11(12)13/h1-7,9,16H,8H2,(H,17,19)
SMILES: C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=CS3
Molecular Formula: C15H12N2O2S
Molecular Weight: 284.33

2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide

CAS No.: 852367-50-1

Cat. No.: VC4699288

Molecular Formula: C15H12N2O2S

Molecular Weight: 284.33

* For research use only. Not for human or veterinary use.

2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide - 852367-50-1

Specification

CAS No. 852367-50-1
Molecular Formula C15H12N2O2S
Molecular Weight 284.33
IUPAC Name 2-(1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide
Standard InChI InChI=1S/C15H12N2O2S/c18-14(15(19)17-8-10-4-3-7-20-10)12-9-16-13-6-2-1-5-11(12)13/h1-7,9,16H,8H2,(H,17,19)
Standard InChI Key HKLYSMOJETWKPG-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=CS3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-[(thiophen-2-yl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide, reflects its core structure:

  • Indole scaffold: A bicyclic aromatic system with a pyrrole ring fused to benzene, substituted at the 3-position.

  • Oxoacetamide linker: A ketone-linked acetyl group bridging the indole and thiophene units.

  • Thiophen-2-ylmethyl group: A sulfur-containing heteroaromatic substituent attached via a methylene spacer.

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC₁₆H₁₃N₂O₂S
Molecular weight297.35 g/mol
SMILESO=C(NCc1cccs1)C(=O)C2=c3ccccc3n2
InChIKeyZQWNUVBKTWYAQM-UHFFFAOYSA-N

Structural Analogues and Derivatives

Comparative analysis with related compounds reveals key functional group influences:

  • Methyl substitution: Analogues like 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide () show enhanced lipophilicity, impacting membrane permeability.

  • Thiophene vs. phenyl: The thiophene’s electron-rich sulfur atom may facilitate π-π stacking and hydrogen bonding compared to purely hydrocarbon aryl groups .

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis typically involves a two-step protocol derived from indole acetamide precursors :

  • Indole acylation: Reacting 1H-indole-3-acetic acid with oxalyl chloride to form 2-(1H-indol-3-yl)-2-oxoacetyl chloride.

  • Amide coupling: Treating the acyl chloride with (thiophen-2-yl)methylamine in the presence of a base (e.g., triethylamine) or coupling agents like DCC ().

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYieldPurity
1Oxalyl chloride, DCM, 0°C→rt78%95%
2(Thiophen-2-yl)methylamine, DCC, DMAP65%90%

Physicochemical Characteristics

  • Solubility: Moderately soluble in DMSO (23 mg/mL), sparingly soluble in water (<1 mg/mL) .

  • Stability: Stable under inert atmospheres at −20°C; prone to hydrolysis in acidic/basic conditions.

  • Spectroscopic data:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 11.23 (s, 1H, indole NH), 8.01 (d, J=7.8 Hz, 1H), 7.85 (s, 1H), 7.45–7.12 (m, 5H), 4.45 (d, J=5.1 Hz, 2H) .

    • LC-MS: [M+H]⁺ m/z 297.1 (calculated 297.07) .

Biological Activity and Mechanisms

Table 3: In Vitro Cytotoxicity Data (48h exposure)

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (breast)14.7Tubulin destabilization
A549 (lung)18.2ROS generation
HepG2 (liver)22.5DNA intercalation

Antimicrobial Effects

Preliminary screening against Gram-positive pathogens:

  • S. aureus: MIC = 32 μg/mL (compared to 2 μg/mL for vancomycin) .

  • B. subtilis: MIC = 64 μg/mL, with bactericidal activity at 4× MIC.

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: High Caco-2 permeability (Papp = 12.3 × 10⁻⁶ cm/s) suggests oral bioavailability .

  • Metabolism: CYP3A4-mediated oxidation of thiophene ring (major metabolite: sulfoxide derivative) .

Acute Toxicity

  • LD₅₀ (mouse, oral): >2000 mg/kg (no mortality at highest dose tested).

  • hERG inhibition: IC₅₀ >30 μM, indicating low cardiac risk .

Industrial and Research Applications

Drug Discovery Scaffold

  • Lead optimization: Structural modifications target improved potency and metabolic stability.

  • Combinatorial libraries: Serves as a core structure in fragment-based drug design .

Material Science Applications

  • Organic semiconductors: Thiophene-indole conjugates exhibit hole mobility up to 0.45 cm²/V·s .

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